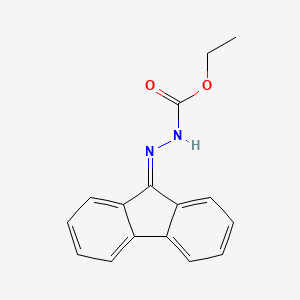
ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent molecule that can be synthesized using various methods and has applications in a range of fields, including biochemistry and materials science.
Wirkmechanismus
The mechanism of action of ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process results in the emission of a fluorescent signal that can be detected and measured.
Biochemical and Physiological Effects:
Ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate has been shown to have minimal biochemical and physiological effects on living organisms. It is generally considered to be non-toxic and has been used in a range of biological applications without adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate is its high sensitivity and selectivity as a fluorescent probe. It can be used to detect and visualize biological molecules with high accuracy and precision. However, one limitation of this compound is its relatively short fluorescence lifetime, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate. One area of interest is the development of new materials and sensors based on this compound. Additionally, there is potential for its use in medical imaging and drug delivery applications. Finally, further studies are needed to better understand its mechanism of action and optimize its performance in various applications.
Synthesemethoden
The synthesis of ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate can be achieved using several methods. One common approach involves the reaction of fluorenone with hydrazine hydrate in the presence of ethyl acetoacetate. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate has been extensively studied for its applications in scientific research. It is commonly used as a fluorescent probe to detect and visualize biological molecules such as proteins and nucleic acids. Additionally, it has been used as a sensor for detecting environmental pollutants and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
ethyl N-(fluoren-9-ylideneamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)18-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOGTOTYLNJLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=C1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)

![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
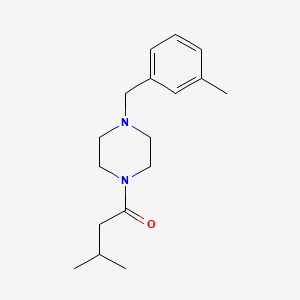
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
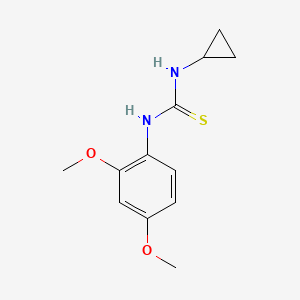
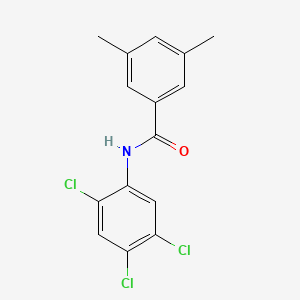
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
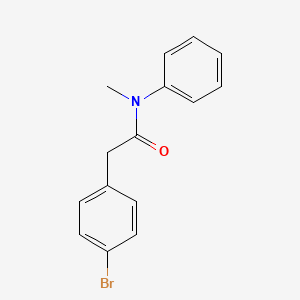
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
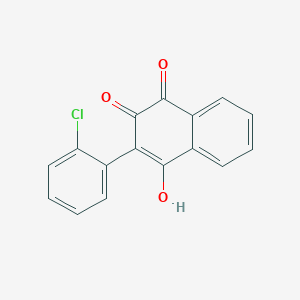
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
